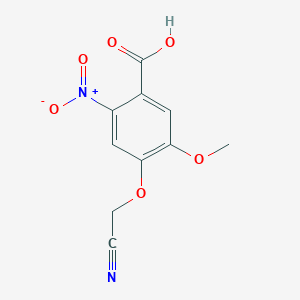

4-(Cyanomethoxy)-5-methoxy-2-nitrobenzoic acid

Vue d'ensemble

Description

This typically includes the compound’s systematic name, common name, and structural formula. It may also include its appearance and odor.

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction.Molecular Structure Analysis

This involves describing the molecular structure of the compound, including its atoms, bonds, and molecular geometry. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used for this analysis.Chemical Reactions Analysis

This involves detailing the chemical reactions that the compound undergoes. It includes the reactants, products, and conditions of the reaction.Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo.Applications De Recherche Scientifique

Solubility and Partitioning Studies

- Abraham Model Correlations : Research on the solubility and partition coefficients of various compounds, including 4-nitrobenzoic acid derivatives, in 2-methoxyethanol is valuable for understanding their behavior in different solvents. This research contributes to pharmaceutical and chemical engineering fields by predicting solute transfer behaviors (Hart et al., 2015).

Chemical Synthesis and Reactions

- Synthesis of Methoxy Derivatives : Studies on the synthesis of methoxy derivatives of nitrobenzoic acids are important in the field of organic chemistry, contributing to the development of new compounds and materials (Sukhomlinov & Maksimets, 1965).

- Cyclization Reactions : Investigations into the cyclization of methoxy-nitrophenoxy alkanoic acids provide insights into new pathways for synthesizing novel organic compounds, relevant for material science and pharmaceutical applications (Kowalewska & Kwiecień, 2008).

Biological and Agricultural Applications

- Chlorosis in Plants : Research on compounds related to methoxy-nitrobenzoic acids and their impact on plant chlorosis contributes to agricultural science, enhancing our understanding of plant growth and health (Dimmock, 1967).

Analytical Chemistry Applications

- Determination of Sulfhydryl Groups : The use of nitrobenzoic acid derivatives in determining sulfhydryl groups in biological materials is significant in biochemistry and clinical diagnostics (Ellman, 1959).

Photophysical Studies

- Photochemical Decomposition : Studies on photochemical reactions of nitrobenzoic acid derivatives, including their interaction with light and other substances, contribute to the field of photophysics and material sciences (Franzke & Wokaun, 1992).

Safety And Hazards

This includes information on the compound’s toxicity, flammability, reactivity, and environmental impact. It also includes precautions for handling, storage, and disposal.

Orientations Futures

This involves discussing potential future research directions or applications for the compound. It could include potential uses in medicine, industry, or technology, or suggestions for further studies to better understand the compound’s properties or reactions.

Please note that the availability of this information can vary depending on how well-studied the compound is. For less common compounds, some of this information may not be available. If you have a different compound or a more specific question about a certain aspect of a compound’s analysis, feel free to ask!

Propriétés

IUPAC Name |

4-(cyanomethoxy)-5-methoxy-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O6/c1-17-8-4-6(10(13)14)7(12(15)16)5-9(8)18-3-2-11/h4-5H,3H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJNDDUBWBAQDEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)O)[N+](=O)[O-])OCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Cyanomethoxy)-5-methoxy-2-nitrobenzoic acid | |

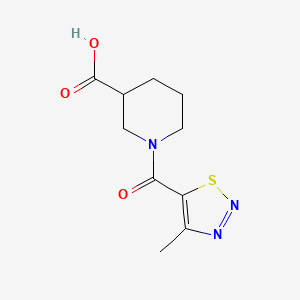

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methanamine hydrochloride](/img/structure/B1420226.png)

![2,4,5-Triazatricyclo[7.3.0.0^{3,7}]dodeca-1,3(7),5,8-tetraen-6-amine](/img/structure/B1420238.png)

![2-[N-methyl-2-(1H-pyrazol-1-yl)propanamido]acetic acid](/img/structure/B1420246.png)